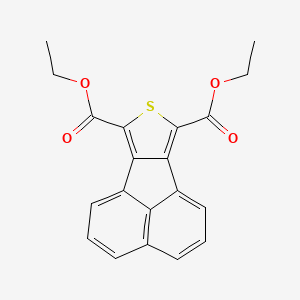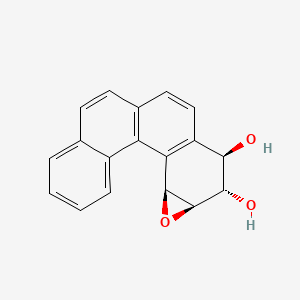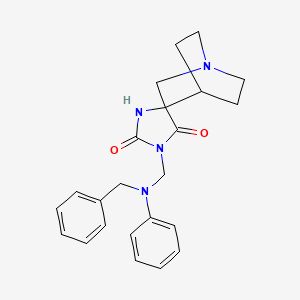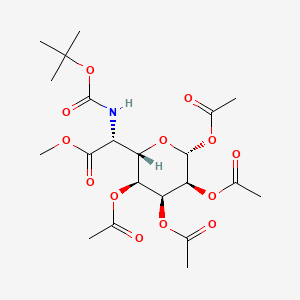
Dodecane-1,12-diamine;dodecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane-1,12-diamine and dodecanedioic acid are two distinct chemical compounds that can be combined to form a polymer. Dodecane-1,12-diamine is an aliphatic diamine with a twelve-carbon chain, while dodecanedioic acid is a dicarboxylic acid with a twelve-carbon chain. These compounds are used in the production of polyamides, which are important engineering plastics and fibers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diamine: This compound can be synthesized through the hydrogenation of dodecanedinitrile. The reaction typically involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions.
Dodecanedioic acid: This compound can be produced through the oxidation of cyclododecane. The process involves the use of nitric acid as an oxidizing agent.
Industrial Production Methods
Dodecane-1,12-diamine: Industrial production often involves the hydrogenation of dodecanedinitrile using a continuous flow reactor to ensure high yield and purity.
Dodecanedioic acid: Industrial production can be achieved through the oxidation of cyclododecane using nitric acid or through biotechnological methods involving the use of microorganisms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Dodecanedioic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Dodecane-1,12-diamine can be reduced to form corresponding amines.
Substitution: Both compounds can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent for dodecanedioic acid.
Reduction: Hydrogen gas and a catalyst such as Raney nickel are used for the reduction of dodecane-1,12-diamine.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of dodecanedioic acid.
Reduction: Reduced amines from dodecane-1,12-diamine.
Substitution: Halogenated derivatives of both compounds.
Applications De Recherche Scientifique
Chemistry
Polyamide Production: Both compounds are used as monomers in the production of polyamides such as nylon-6,12, which are used in engineering plastics and fibers.
Biology
Biotransformation Studies: Dodecanedioic acid is used in studies involving the biotransformation of alkanes by microorganisms.
Medicine
Metabolic Studies: Dodecanedioic acid has been studied for its potential use in metabolic therapies for conditions such as type 2 diabetes.
Industry
Mécanisme D'action
Molecular Targets and Pathways
Dodecanedioic acid: Acts as a building block in the synthesis of polyamides and other polymers. It undergoes polymerization reactions to form long-chain polymers.
Dodecane-1,12-diamine: Acts as a cross-linking agent in the production of polyamides, enhancing the mechanical properties of the resulting polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sebacic acid: Another dicarboxylic acid with a ten-carbon chain.
Hexamethylenediamine: An aliphatic diamine with a six-carbon chain.
Uniqueness
Dodecanedioic acid: Unique due to its twelve-carbon chain, which provides specific mechanical and thermal properties to the polymers it forms.
Dodecane-1,12-diamine: Unique due to its long aliphatic chain, which enhances the flexibility and toughness of the resulting polyamides.
Propriétés
Numéro CAS |
36497-34-4 |
|---|---|
Formule moléculaire |
C24H50N2O4 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
dodecane-1,12-diamine;dodecanedioic acid |
InChI |
InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16) |
Clé InChI |
SWZJUAVKTJFUIS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O |
Numéros CAS associés |
36497-34-4 60180-78-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)

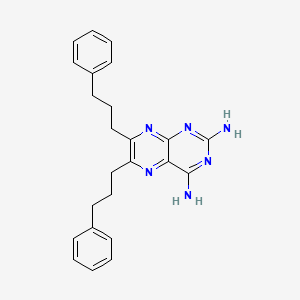


![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
